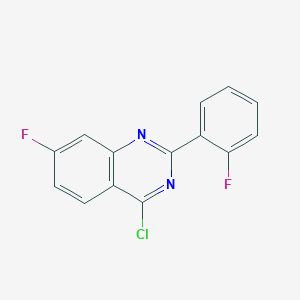

4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline

Description

4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline is a quinazoline derivative featuring substituents at positions 4 (chloro), 7 (fluoro), and 2 (2-fluorophenyl). Quinazoline derivatives are well-documented for their roles as kinase inhibitors, anti-cancer agents, and intermediates in pharmaceutical synthesis . The chloro group at position 4 is a common leaving group, enabling further functionalization, while the 2-fluorophenyl moiety may enhance aromatic stacking interactions with biological targets .

Properties

IUPAC Name |

4-chloro-7-fluoro-2-(2-fluorophenyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF2N2/c15-13-10-6-5-8(16)7-12(10)18-14(19-13)9-3-1-2-4-11(9)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPLLRMAKFFEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3)F)C(=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693082 | |

| Record name | 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-58-7 | |

| Record name | 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution on 7-Fluoroquinazoline Derivatives

- Starting from N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, nucleophilic aromatic substitution with thiol derivatives (e.g., (4-methoxybenzyl)thiol) under basic conditions yields thio-substituted quinazolines.

- Subsequent reduction of the nitro group affords diaminoquinazoline derivatives.

- Although this route focuses on thio-substituted analogs, the nucleophilic aromatic substitution principle applies to fluorine displacement in quinazoline rings, which can be adapted for fluorophenyl substitution.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The one-pot method significantly simplifies the synthesis by combining chlorination and amination steps without isolating intermediates, reducing waste and improving efficiency.

- Use of catalytic DMF in thionyl chloride chlorination enhances reaction rate and selectivity.

- The amination step requires careful temperature control (10–15 °C) to avoid side reactions and ensure high purity.

- The nucleophilic aromatic substitution method demonstrates the versatility of quinazoline fluorine atoms as leaving groups, enabling substitution by various nucleophiles, including amines and thiols.

- Characterization of intermediates and final products typically involves ^1H NMR, ^13C NMR, ^19F NMR, HRMS, and FTIR to confirm substitution patterns and functional groups.

- The 2-chloromethyl-4(3H)-quinazolinone route offers a broader synthetic platform for quinazoline derivatives, which could be adapted for 4-chloro-7-fluoro-2-(2-fluorophenyl)quinazoline with further optimization.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The 4-chloro group in this quinazoline derivative is highly reactive toward nucleophilic substitution due to electron-withdrawing effects from adjacent fluorine atoms.

Example Reactions:

-

Alkoxy Substitution : Reacting with alcohols or alkoxides in polar aprotic solvents forms ether-linked derivatives, often used to modify solubility or biological activity .

Reduction Reactions

The nitro group (if present in precursors) and halogen substituents can undergo reduction:

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) enable aryl-aryl bond formation or introduction of heterocycles at reactive positions .

Ring Functionalization and Cyclization

The quinazoline core participates in cyclization reactions to form fused heterocycles. For example:

-

Quinazolinone Formation : Base-promoted intramolecular cyclization with amides yields quinazolin-4-ones, a scaffold prevalent in drug candidates .

Table 1: Key Reaction Conditions and Outcomes

Reactivity Toward Electrophiles

The electron-deficient quinazoline ring undergoes electrophilic substitution at the 6- and 7-positions, facilitated by fluorine’s electron-withdrawing effect . Halogenation or sulfonation at these positions can further modulate electronic properties.

Scientific Research Applications

Pharmaceutical Development

Targeted Cancer Therapies

This compound is primarily recognized for its role as an intermediate in synthesizing targeted cancer therapies. It has shown efficacy against tumors expressing specific kinases, particularly the epidermal growth factor receptor (EGFR) . Quinazoline derivatives have been developed to inhibit EGFR autophosphorylation, which is crucial for cancer cell proliferation.

Case Study: EGFR Inhibition

Research has demonstrated that derivatives of quinazoline exhibit potent antitumor activity. For instance, compounds designed with specific substitutions at the 6th position of the quinazoline ring have shown enhanced inhibitory effects on EGFR, leading to significant antiproliferative activity against various cancer cell lines .

Biochemical Research

Mechanisms of Action

this compound is employed in studies aimed at understanding enzyme and receptor mechanisms. It aids in developing therapeutic strategies by elucidating how specific biochemical pathways can be targeted for treatment .

Example Application

Inhibitors derived from quinazoline structures have been evaluated for their ability to inhibit dihydrofolate reductase (DHFR), a target for cytotoxic drugs. These inhibitors can lead to 'thymineless cell death', making them valuable in cancer treatment .

Material Science

Advanced Materials Development

The compound's unique electronic properties are being explored for applications in material science. It can be utilized in creating polymers with enhanced thermal stability and chemical resistance, which are essential for various industrial applications .

Diagnostic Applications

Imaging Agents

this compound is investigated for its potential use in formulating imaging agents. These agents can significantly improve early disease detection through advanced imaging techniques, such as PET or MRI .

Environmental Monitoring

Pollutant Tracking

This compound has been studied as a marker in environmental assessments. Its ability to track pollutants allows researchers to evaluate ecological health and monitor environmental changes effectively .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate in targeted cancer therapies; EGFR inhibitors |

| Biochemical Research | Studies on enzyme mechanisms; DHFR inhibitors |

| Material Science | Development of advanced materials with unique electronic properties |

| Diagnostic Applications | Formulation of imaging agents for early disease detection |

| Environmental Monitoring | Marker for tracking pollutants and assessing ecological health |

Table 2: Case Study Results on Antiproliferative Activity

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| 6n (with Cl and F substitutions) | A549 (Lung) | 5.9 ± 1.7 | Cisplatin | 15.37 |

| SW-480 (Colorectal) | 2.3 ± 0.91 | Cisplatin | 16.1 | |

| MCF-7 (Breast) | 5.65 ± 2.33 | Cisplatin | 3.2 |

Mechanism of Action

The mechanism by which 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, biological activities, and research findings:

Structural and Functional Analysis

2,4-Dichloro-7-fluoroquinazoline

- Key Differences : Lacks the 2-fluorophenyl group, with Cl at position 2 instead.

- Impact : The planar structure facilitates π-π interactions, but the absence of an aromatic group at position 2 may reduce binding affinity in kinase targets compared to the title compound .

ML240

- Key Differences : Shares the 2-fluorophenyl group but replaces Cl at position 4 with an N-benzylamine.

- Impact : The amine group enables ATP-competitive inhibition of p97 ATPase, whereas the title compound’s Cl at position 4 could serve as a synthetic handle for further modifications .

4-Chloro-2-cyclopropyl-7-fluoroquinazoline

- Key Differences : Cyclopropyl at position 2 vs. 2-fluorophenyl.

- Impact : The aliphatic cyclopropyl group may improve membrane permeability but reduce aromatic interactions critical for target binding .

4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline

- Key Differences : Methoxy at 7 (vs. F) and CF3 at 2 (vs. 2-fluorophenyl).

6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline

Mechanistic Insights

- In contrast, methoxy or CF3 groups in analogs alter electronic profiles, affecting binding kinetics .

- Synthetic Utility : The chloro group at position 4 in the title compound allows nucleophilic substitution, a strategy used in synthesizing glucocerebrosidase inhibitors and other derivatives .

- Biological Potency : ML240’s superior antiproliferative activity over ML241 highlights the importance of substituent optimization, suggesting that the title compound’s 2-fluorophenyl group could be advantageous in specific therapeutic contexts .

Biological Activity

4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various cancer types. This article provides a comprehensive overview of the compound's biological activities, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a quinazoline core with specific halogen substitutions that enhance its biological activity. The general formula is , and its unique structure allows it to interact with various biological targets, particularly kinases involved in cancer proliferation.

Quinazolines, including this compound, primarily act as inhibitors of tyrosine kinases. These kinases play crucial roles in the signaling pathways that regulate cell division and survival. The compound has shown promising inhibitory effects on:

- Epidermal Growth Factor Receptor (EGFR) : A key player in many cancers, particularly non-small cell lung cancer (NSCLC).

- Vascular Endothelial Growth Factor Receptor (VEGFR) : Involved in angiogenesis, which is critical for tumor growth.

Biological Activity Data

The following table summarizes the biological activities of this compound based on recent studies:

| Activity Type | Target/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| EGFR Inhibition | HCC827 | 0.015 | |

| Cytotoxicity | HepG2 | 0.005 | |

| Cytotoxicity | A549 | 0.002 | |

| VEGFR Inhibition | EA.hy926 | 0.007 | |

| Anti-Angiogenic Activity | CAM Assay | Not specified |

Case Studies and Research Findings

- EGFR Inhibition : In a study involving various quinazoline derivatives, this compound exhibited an IC50 value of 15 nM against EGFR, indicating potent inhibitory activity compared to other known inhibitors like gefitinib (IC50 = 22 nM) .

- Cytotoxicity Against Cancer Cell Lines : The compound demonstrated significant cytotoxic effects on multiple cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer), with IC50 values in the nanomolar range, showcasing its potential as an anticancer agent .

- Anti-Angiogenic Properties : Research indicated that this quinazoline derivative could inhibit vascular endothelial cell growth, suggesting its utility in targeting tumor angiogenesis . The compound was tested in a chick chorioallantoic membrane (CAM) assay, showing promise as an anti-angiogenic agent.

Structural Activity Relationship (SAR)

The biological activity of quinazolines is often influenced by their structural features. For this compound:

- Halogen Substitutions : The presence of chlorine and fluorine atoms enhances the lipophilicity and electron-withdrawing properties, improving binding affinity to target proteins.

- Positioning of Functional Groups : Studies indicate that modifications at the C-6 and C-7 positions significantly affect the inhibitory potency against EGFR and VEGFR .

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-7-fluoro-2-(2-fluorophenyl)quinazoline, considering regioselectivity challenges in halogenated quinazoline systems?

To address regioselectivity in polyhalogenated quinazolines, prioritize multi-step protocols involving:

- Pd-catalyzed cross-coupling for introducing the 2-fluorophenyl group, leveraging steric and electronic directing effects of fluorine .

- Halogen dance strategies to position the 4-chloro substituent, as demonstrated in analogous 4-chloro-2-phenylquinazoline syntheses .

- Microwave-assisted cyclization for improved yield in quinazoline ring formation, as seen in related 7-chloro derivatives .

Validate purity via HPLC (≥98%) and monitor intermediates using -NMR to track fluorine incorporation .

Q. How should researchers approach the structural elucidation of this compound using spectroscopic techniques?

Combine:

- X-ray crystallography to resolve spatial arrangements of fluorine substituents, referencing planar quinazoline systems with dihedral angles ~80–85° between aromatic rings .

- - and -NMR with DEPT-135 for assigning methine and quaternary carbons, noting deshielding effects from electronegative substituents (e.g., 7-fluoro causes upfield shifts in adjacent protons) .

- High-resolution mass spectrometry (HRMS) with ESI+ ionization to confirm molecular ion [M+H] and rule out dimerization artifacts .

Q. What preliminary biological screening strategies are recommended for assessing its pharmacological potential?

Adopt tiered screening:

- In vitro kinase inhibition assays (e.g., EGFR, VEGFR) given structural similarity to kinase inhibitors like albaconazole .

- Microplate-based antimicrobial screening against Gram-positive/negative bacteria and fungi, guided by SAR trends in 4-thioquinazoline derivatives .

- Cytotoxicity profiling (IC) using MTT assays on cancer cell lines, comparing with 2-fluorophenyl-containing analogs showing sub-μM activity .

Advanced Research Questions

Q. How do the positions and electronic effects of multiple fluorine substitutions influence binding affinity in kinase inhibition studies?

Investigate via:

- Molecular docking (e.g., AutoDock Vina) to map interactions between 7-fluoro and kinase ATP pockets, contrasting with non-fluorinated analogs .

- Isothermal titration calorimetry (ITC) to quantify entropy-driven binding enhancements from fluorine’s hydrophobic effect .

- Comparative QSAR models using descriptors like Hammett σ for meta-fluorine (2-fluorophenyl) and σ for para-fluoro (7-position) .

Q. What experimental designs are effective for resolving contradictory activity data between in vitro and in vivo models?

Implement:

- Physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability issues, particularly for high logP (>3) halogenated compounds .

- Metabolite identification studies (LC-MS/MS) to detect oxidative dehalogenation or glucuronidation pathways that reduce efficacy in vivo .

- Dose-ranging studies in rodent seizure models (e.g., MES, scPTZ) with pharmacokinetic sampling to correlate plasma levels with anticonvulsant activity .

Q. What computational chemistry methods are validated for predicting metabolic stability of polyhalogenated quinazolines?

Use:

- CYP450 isoform docking (CYP3A4, CYP2D6) to identify vulnerable sites for oxidative metabolism, focusing on chloro/fluoro substituents .

- ADMET Predictor™ or Schrödinger’s QikProp to estimate intrinsic clearance and half-life, benchmarking against experimental microsomal stability data .

- DFT calculations (B3LYP/6-31G**) to assess C–Cl bond dissociation energies, predicting susceptibility to glutathione-mediated dechlorination .

Q. How to establish structure-activity relationships for antimicrobial activity given conflicting reports in halogenated quinazoline derivatives?

Address discrepancies via:

- Cheminformatic meta-analysis of published MIC data, stratifying by substituent patterns (e.g., 4-Cl vs. 4-OCH) and microbial strains .

- Free-Wilson analysis to quantify contributions of 2-fluorophenyl and 7-fluoro groups to antifungal potency .

- Time-kill assays to differentiate bacteriostatic vs. bactericidal effects, resolving inconsistencies in reported efficacy .

Q. What advanced analytical techniques are required to characterize degradation products under various pH conditions?

Employ:

- Forced degradation studies (acidic/basic/oxidative) with UPLC-PDA-ELSD to track hydrolysis of the 4-chloro group or fluorophenyl ring oxidation .

- NMR reaction monitoring to identify transient intermediates (e.g., quinazolinones) under basic conditions .

- Synchrotron-based XANES to probe fluorine retention in accelerated stability samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.